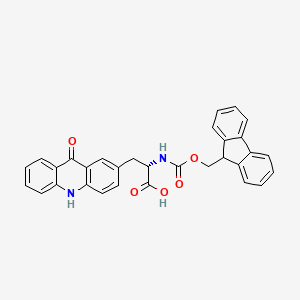

Fmoc-Ala(2-Acd)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9-oxo-10H-acridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N2O5/c34-29-23-11-5-6-12-26(23)32-27-14-13-18(15-24(27)29)16-28(30(35)36)33-31(37)38-17-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-15,25,28H,16-17H2,(H,32,34)(H,33,37)(H,35,36)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIEUQIDDERGZ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013328-63-6 | |

| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fmoc Ala 2 Acd Oh in Peptide Design and Peptidomimetic Development

Strategic Incorporation into Peptide Sequences via Fmoc SPPS

The integration of Fmoc-Ala(2-Acd)-OH into peptide chains is predominantly achieved through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the standard method for peptide assembly. nih.gov However, the bulky nature of the acridone (B373769) side chain necessitates specific considerations for efficient synthesis.

Regioselective Coupling of Acridone-Functionalized Alanine (B10760859)

In the context of Fmoc-SPPS, regioselectivity refers to the specific acylation of the N-terminal amine of the resin-bound peptide by the carboxylic acid of the incoming amino acid, without undesired reactions at the side chain. The this compound monomer is designed for this purpose. The α-amino group is temporarily protected by the base-labile Fmoc group, while the carboxylic acid is activated for coupling. peptide.com The acridone side chain is a chemically stable aromatic system that does not possess reactive functionalities, such as the free amines or hydroxyls found in natural amino acids, which would require orthogonal protecting groups. sigmaaldrich.com

Therefore, the coupling of this compound is inherently regioselective at the α-amino position. The primary challenge is not preventing side-chain reactions but ensuring the coupling reaction proceeds to completion in the face of significant steric hindrance posed by the acridone group.

Addressing Synthetic Challenges Posed by the Acridone Side Chain

The incorporation of α,α-disubstituted amino acids, particularly those with large side chains like acridone, is synthetically challenging. nih.gov The primary obstacles and their solutions are detailed below:

Steric Hindrance and Slow Coupling Kinetics: The bulky acridone group sterically hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slow or incomplete coupling reactions. researchgate.net To overcome this, chemists often employ more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Extended coupling times or "double coupling" protocols, where the coupling step is repeated, are also common strategies to ensure the reaction goes to completion.

Peptide Aggregation: The large, hydrophobic, and planar acridone side chain can promote the aggregation of peptide chains on the solid support. acs.org This entanglement can block reactive sites and prevent further chain elongation. acs.org Strategies to mitigate aggregation include performing the synthesis at elevated temperatures (e.g., 60-80°C) or incorporating aggregation-disrupting elements, such as pseudoproline dipeptides, at strategic locations within the peptide sequence. acs.org The use of specialized resins or solvents designed to minimize inter-chain interactions can also be beneficial. nih.gov

Design of Conformationally Constrained Peptides

A primary motivation for using this compound is to impose rigid structural constraints on the resulting peptide. slideshare.net The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. nih.gov By restricting this flexibility, more stable and potent molecules can be engineered.

Evaluation of Conformational Restriction Induced by the Acridone Moiety

This compound is an α,α-disubstituted amino acid because the α-carbon atom is bonded to two non-hydrogen substituents (the amino group, the carboxyl group, the methyl group, and the acridone-containing side chain). Replacing the α-hydrogen with an alkyl group severely restricts the conformational freedom around the peptide backbone's dihedral angles, phi (φ) and psi (ψ). nih.govresearchgate.net

The presence of the exceptionally bulky and rigid acridone group magnifies this effect, forcing the peptide backbone into a well-defined local conformation. This restriction helps to "lock" the peptide into a specific secondary structure, such as a turn or a helix, which can be crucial for biological activity. This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.govslideshare.net

Comparative Analysis with Other Alpha,Alpha-Disubstituted Amino Acids in Peptide Scaffolds

The conformational effects of Ala(2-Acd) can be understood by comparing it with other common α,α-disubstituted amino acids. Each type of substitution induces a different structural preference in the peptide chain.

| Amino Acid | α-Substituents | Resulting Conformational Preference | Key Features |

| Ala(2-Acd) | -CH₃, -CH₂-Acridone | Highly restricted; likely induces local turn-like structures. | Bulky, planar, rigid, and fluorescent aromatic side chain. |

| Aib (2-Aminoisobutyric acid) | -CH₃, -CH₃ | Promotes 3₁₀-helical structures. researchgate.net | The smallest achiral α,α-disubstituted amino acid; a strong helix inducer. researchgate.net |

| Deg (Diethylglycine) | -CH₂CH₃, -CH₂CH₃ | Favors a fully extended C₅-conformation. researchgate.net | Increased steric bulk compared to Aib leads to an extended, planar structure. researchgate.net |

| α-Methylated Amino Acids | -CH₃, -R (side chain) | Tendency to form 3₁₀-helical structures, with helicity influenced by the chirality of the α-carbon. nih.govresearchgate.net | Chiral center at the α-carbon allows for stereospecific control of helical screw-sense. researchgate.net |

This table presents a comparative analysis of the conformational effects of different α,α-disubstituted amino acids.

Engineering of Peptidomimetics and Pseudopeptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their limitations, such as poor stability against proteases. nih.gov The incorporation of unnatural amino acids like Ala(2-Acd) is a cornerstone of peptidomimetic design. slideshare.net

By introducing Ala(2-Acd) into a sequence, a pseudopeptide or peptidomimetic is created with several engineered advantages:

Enhanced Proteolytic Stability: The bulky acridone side chain can act as a "steric shield," physically blocking the approach of proteolytic enzymes to the adjacent amide bonds, thereby increasing the metabolic half-life of the peptide. nih.gov

Conformational Locking: As discussed, the residue induces a rigid conformation. If this conformation matches the bioactive shape of the native peptide, the resulting peptidomimetic can exhibit enhanced potency and receptor selectivity. slideshare.net

Introduction of a Fluorescent Probe: The acridone moiety is inherently fluorescent. issuu.comgla.ac.uk This allows the resulting peptidomimetic to be used as a molecular probe. Researchers can monitor interactions with biological targets, study protein folding mechanisms, or visualize the peptide's localization within cells using fluorescence microscopy without the need for an external fluorescent label. gla.ac.uk

Pharmacophore Element: The acridone ring system itself can serve as a pharmacophore, participating directly in binding interactions with a biological target through π-π stacking, hydrophobic, or van der Waals interactions.

Integration of this compound into Amide Bond Surrogates for Peptide Analogs

The development of peptide analogs often involves the replacement of native amide bonds with surrogates to improve metabolic stability, bioavailability, and conformational control. While direct evidence for the widespread use of this compound in creating amide bond surrogates is not extensively documented, its structural features suggest potential applications in this area.

The introduction of the bulky acridonyl side chain at the α-carbon of alanine can significantly influence the local peptide backbone conformation. This steric hindrance can restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, effectively acting as a conformational constraint. This is a key principle in the design of peptidomimetics, where inducing a specific secondary structure, such as a turn or a helix, is often desired to mimic the bioactive conformation of a parent peptide. beilstein-journals.orgmdpi.com

Furthermore, the incorporation of such a large, aromatic moiety can disrupt or modify intramolecular hydrogen bonding patterns that stabilize native peptide structures. This disruption can be strategically employed to favor alternative, non-natural conformations, a technique used in the design of foldamers and other peptidomimetic scaffolds. The replacement of a standard amino acid with this compound could, in effect, create a localized region with altered backbone geometry, thus serving as a surrogate for a specific structural motif. The use of bulky side chains to influence peptide conformation is a known strategy in peptidomimetic design. ekb.eg

The table below outlines potential amide bond isosteres where the conformational impact of a bulky side chain like that of Ala(2-Acd) could be conceptually relevant.

| Amide Bond Surrogate Class | Potential Influence of Ala(2-Acd) Incorporation | Rationale |

| α,α-Disubstituted Amino Acids | Mimicking conformational restriction | The bulky acridonyl group, along with the methyl group of alanine, would create a highly constrained residue, forcing specific backbone dihedral angles similar to known α,α-disubstituted amino acids that promote helical or turn structures. beilstein-journals.org |

| Reduced Amide Bonds (Pseudopeptides) | Altering hydrogen bonding and flexibility | While not a direct surrogate, the steric bulk of Ala(2-Acd) adjacent to a reduced amide bond could further modulate the increased flexibility of the surrogate, directing the peptide into a more defined conformation. |

| Triazoles | Complementing conformational control | 1,4-Disubstituted 1,2,3-triazoles are effective trans-amide bond mimics. nih.govmdpi.com The incorporation of Ala(2-Acd) adjacent to a triazole could provide additional structural constraints and introduce a fluorescent reporter group for studying the peptidomimetic's interactions. |

Application in the Construction of Advanced Peptide Architectures

The unique fluorescent properties of the acridonyl moiety make this compound a powerful building block for advanced peptide architectures, particularly those designed for diagnostic and research applications. The acridonyl group is a highly photostable fluorophore with a high quantum yield and a long fluorescence lifetime. nih.govtocris.com

One of the primary applications is in the development of peptide-based fluorescent probes. researchgate.net By incorporating this compound at a specific position within a peptide sequence, researchers can create probes to monitor protein-protein interactions, enzyme activity, and conformational changes. nih.govacs.orgrsc.org For instance, a peptide containing Ala(2-Acd) can be designed to bind to a specific target protein. Upon binding, the local environment of the acridonyl fluorophore changes, leading to a detectable shift in its fluorescence emission spectrum or intensity. nih.govmdpi.com

A significant area of application is in Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, the donor's excitation energy is transferred to the acceptor. This phenomenon can be used to measure distances within and between molecules. Acridonylalanine can serve as either a donor or an acceptor in FRET pairs with other fluorophores like methoxycoumarin. nih.govacs.org By strategically placing Ala(2-Acd) and a partner fluorophore within a peptide or between interacting peptides, it is possible to monitor dynamic processes such as peptide folding, binding, or cleavage by proteases. rsc.orgacs.orgacs.org

The table below summarizes the photophysical properties of Acridonylalanine (Acd), the functional component of this compound, which are pertinent to its use in advanced peptide architectures.

| Property | Value | Significance in Peptide Architectures |

| Excitation Maximum (λex) | ~385 nm | Allows for selective excitation without significant overlap with the absorbance of natural amino acids like tryptophan. tocris.com |

| Emission Maximum (λem) | ~420 nm | Provides a distinct fluorescent signal in the visible spectrum. tocris.com |

| Quantum Yield (in water) | High (e.g., ~0.95) | Indicates high fluorescence efficiency, making it a bright probe. nih.gov |

| Fluorescence Lifetime (τ) | Long (~15 ns) | The long lifetime is sensitive to changes in the local environment and is advantageous for fluorescence lifetime imaging microscopy (FLIM) and for minimizing background fluorescence from shorter-lived species. nih.gov |

| Size | Small (222 ų) | Relative to other extrinsic fluorescent dyes, its size is less likely to significantly perturb the native structure and function of the peptide or protein it is incorporated into. nih.gov |

Rational Design of Peptide Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. The incorporation of non-canonical amino acids like Ala(2-Acd) into peptides provides a powerful tool for SAR studies. mdpi.comrsc.org

By systematically replacing native amino acids with Ala(2-Acd) in a peptide sequence, researchers can probe the role of specific residues in binding and function. The bulky and fluorescent nature of the acridonyl side chain allows for the simultaneous investigation of steric tolerance and the local environment at that position.

A key application in SAR is the use of Ala(2-Acd) as a fluorescent reporter to quantify binding affinities. In a study by Kitamatsu, Futami, and Sisido, Fmoc-Ala(Acd)-OH was used to synthesize fluorescently tagged peptides to screen for binding to an anti-FLAG antibody. researchgate.netresearchgate.net This method allows for the direct detection and quantification of binding events without the need for large carriers like phages or beads, which can interfere with the interaction. researchgate.netresearchgate.net

The environmental sensitivity of the acridonyl fluorophore is also highly valuable for SAR. Changes in the fluorescence of an Ala(2-Acd)-containing peptide analog upon interaction with its target can provide detailed information about the binding event, such as the polarity of the binding pocket or conformational changes induced upon binding. nih.gov This information is crucial for the rational design of next-generation analogs with improved affinity and specificity.

The following table presents a hypothetical SAR study design utilizing this compound to optimize a lead peptide.

| Position in Lead Peptide | Native Amino Acid | Substituted with Ala(2-Acd) | Information Gained from Ala(2-Acd) Analog |

| 1 (Binding Interface) | Leucine | Yes | - Steric Tolerance: Does the bulky acridonyl group abolish activity, indicating a sterically constrained binding pocket? - Binding Environment: Does the fluorescence of Ala(2-Acd) shift upon binding, indicating whether the pocket is hydrophobic or hydrophilic? |

| 2 (Core Structure) | Phenylalanine | Yes | - Structural Importance: Does the substitution disrupt a critical structural fold (e.g., a hydrophobic core), leading to loss of activity? - Conformational Change: Can FRET be used with another probe to see if this region moves upon binding? |

| 3 (Solvent Exposed) | Serine | Yes | - Functional Role: Is the hydroxyl group of serine essential for activity, or can it be replaced by the bulky, non-polar acridonyl group? - Accessibility: The fluorescence of Ala(2-Acd) at this position can serve as a baseline for a solvent-exposed residue. |

By integrating this compound into peptide sequences, scientists can create powerful tools to dissect molecular interactions, build sophisticated molecular architectures, and accelerate the rational design of new peptidomimetic therapeutics.

Structural and Conformational Analysis of Fmoc Ala 2 Acd Oh Containing Peptides and Proteins

Spectroscopic Characterization Utilizing the Acridone (B373769) Fluorophore

The acridone moiety of Acd provides a robust spectroscopic handle for probing biomolecular systems. Its distinct excitation and emission wavelengths, which are red-shifted from the intrinsic fluorescence of natural amino acids like tryptophan and tyrosine, allow for selective excitation and monitoring without interference from the protein's background fluorescence. nih.govscispace.com

The fluorescence lifetime of a fluorophore is the average time it remains in the excited state following excitation. This property is highly sensitive to the fluorophore's immediate chemical environment, including solvent polarity, viscosity, and the presence of quenching species. The acridone group of Acd exhibits a notably long fluorescence lifetime, which makes it an excellent probe for detecting subtle environmental changes within a peptide or protein. rsc.orgnih.gov

Research has shown that the fluorescence lifetime of Acd can range from approximately 3 ns to 25 ns, depending on the specific acridone derivative and its environment. nih.gov For Acd itself, the lifetime in aqueous buffer is approximately 14.7 ns. nsf.gov This long lifetime provides a broad dynamic range for detecting changes. For instance, the lifetime of acridine, the core structure, decreases drastically from 11.5 ns in pure water to 1.2 ns in a 0.5 mole fraction of ethanol (B145695), indicating significant sensitivity to solvent changes and preferential solvation by hydrophobic alcohol molecules. rsc.org This sensitivity allows fluorescence lifetime measurements, including Fluorescence Lifetime Imaging Microscopy (FLIM), to be used to monitor processes like protein folding, ligand binding, and conformational changes that alter the local environment of the incorporated Acd residue. nih.govrsc.orged.ac.uk

| Compound/Derivative | Solvent/Environment | Fluorescence Lifetime (τ) | Reference(s) |

| Acridon-2-ylalanine (Acd) | Aqueous Buffer | 14.7 ns | nsf.gov |

| Acridine | Pure Water | 11.5 ns | rsc.org |

| Acridine | 0.5 mole fraction ethanol in water | 1.2 ns | rsc.org |

| 7-dimethylaminoacridon-2-ylalanine (Dad) | PBS Buffer | 6.3 ns | nsf.gov |

| 7-aminoacridon-2-ylalanine (Aad) | PBS Buffer | 6.7 ns | nsf.gov |

Fluorescence quenching is a process that decreases the intensity and/or lifetime of fluorescence. When Acd is incorporated into a peptide, its fluorescence can be quenched by nearby molecules through various mechanisms, most notably photo-induced electron transfer (PET). nih.govnsf.gov This distance-dependent quenching provides a molecular ruler to probe conformational dynamics.

Studies have demonstrated that the fluorescence of Acd is efficiently quenched by redox-active natural amino acids. scispace.com Stern-Volmer titrations revealed that Tryptophan (Trp) and Tyrosine (Tyr) are significant quenchers of Acd fluorescence, while other amino acids like methionine, cysteine, and histidine have a much weaker effect. nih.gov This specific quenching by Trp and Tyr makes Acd a sensitive probe for monitoring structural changes that alter the proximity of these residues to the Acd probe. nih.gov

Furthermore, minimalist quenching groups, such as a thioamide bond—a single sulfur-for-oxygen substitution in the peptide backbone—can effectively quench Acd fluorescence. nih.govscispace.com This Acd/thioamide pair represents a minimally perturbing probe set, as the thioamide is essentially isosteric with a standard amide bond. nih.gov The quenching mechanism is dynamic electron transfer, and this interaction has been used to monitor the unfolding of model peptides. nih.govrsc.org

| Fluorophore | Quencher | Quenching Mechanism | Application | Reference(s) |

| Acridon-2-ylalanine (Acd) | Tryptophan (Trp) | Photo-induced Electron Transfer (PET) | Monitoring protein conformational changes | nih.gov |

| Acridon-2-ylalanine (Acd) | Tyrosine (Tyr) | Photo-induced Electron Transfer (PET) | Designing protease sensors | nih.govnih.gov |

| Acridon-2-ylalanine (Acd) | Thioamide | Photo-induced Electron Transfer (PET) | Monitoring peptide/protein unfolding | nih.govnih.govrsc.org |

| Coumarin | Thioamide | Photo-induced Electron Transfer (PET) | Studying protein conformation | nih.gov |

| Tryptophan (Trp) | Thioamide | Photo-induced Electron Transfer (PET) | Monitoring conformational dynamics | nih.gov |

Fluorescence Lifetime Studies for Environmental Probing

Förster Resonance Energy Transfer (FRET) and Luminescence Resonance Energy Transfer (LRET) Applications

FRET is a non-radiative energy transfer process between an excited-state donor fluorophore and a ground-state acceptor chromophore. upenn.edu The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biomolecules. nih.govbiomedres.us

The photophysical properties of Acd make it a highly versatile FRET partner. ebi.ac.ukresearchgate.net It can function as either a donor or an acceptor, depending on the spectral properties of its partner dye.

Acd as an Acceptor: Acd is an excellent FRET acceptor for donors that emit in the ultraviolet or blue region of the spectrum. Commonly used donors include Tryptophan (Trp) and 7-methoxycoumarin (B196161) (Mcm). nih.govupenn.edu The Mcm/Acd pair is particularly effective, with a Förster radius (R₀, the distance at which FRET efficiency is 50%) of 25 Å, making it ideal for studying protein motions in the 15-40 Å range. nih.govebi.ac.uk While Trp can also serve as a donor to Acd (R₀ = 23 Å), the interpretation can be complicated by potential PET quenching at short distances. nih.gov

Acd as a Donor: With a high quantum yield (Φd ≈ 0.95 in water), Acd is an effective FRET donor to a wide range of common acceptor fluorophores that absorb in the blue-green to green region. nih.gov Examples include carboxyfluorescein, BODIPY Fl, rhodamine 6G, and nitrobenzodioxazole (NBD). nih.gov This versatility allows for the design of FRET experiments to measure a broad spectrum of molecular distances.

Acd can also participate in Luminescence Resonance Energy Transfer (LRET), a related technique that uses a luminescent lanthanide ion (like Europium, Eu³⁺, or Terbium, Tb³⁺) as the donor. upenn.edumit.edu Acd can act as a sensitizing antenna, absorbing light and transferring the energy to the lanthanide, which then emits light with a long lifetime. nih.govmit.edu LRET allows for the measurement of longer distances (up to 100 Å) than traditional FRET with greater accuracy. mit.edu

| FRET/LRET Pair (Donor/Acceptor) | Förster Radius (R₀) | Useful Distance Range | Reference(s) |

| Tryptophan / Acd | 23 Å | 13 - 37 Å | nih.gov |

| Methoxycoumarin (Mcm) / Acd | 25 Å | 15 - 40 Å | nih.govebi.ac.uk |

| Acd / Nitrobenzodioxazole (NBD) | 37 Å | N/A | nih.gov |

| Acd / BODIPY Fl | 49 Å | N/A | nih.gov |

| Acd / Carboxyfluorescein | 51 Å | N/A | nih.gov |

| Acd / Eu³⁺ (LRET) | N/A | Long-range distance measurements | nih.govnih.gov |

| Tb³⁺ / Acceptor Dye (LRET) | N/A | up to 100 Å | mit.edu |

By strategically placing an Acd-based FRET pair at two different sites within a single protein or on two interacting molecules, researchers can monitor dynamic changes in proximity in real time. nih.gove-century.us An increase or decrease in FRET efficiency directly corresponds to the two points moving closer together or further apart. nih.gov This approach has been widely applied to study:

Protein Folding and Unfolding: Tracking the change in distance between two domains of a protein as it folds into its native conformation or unfolds upon denaturation. nih.govnih.gov

Conformational Changes: Observing the subtle structural rearrangements that occur upon ligand binding, substrate processing, or allosteric regulation. upenn.edubiomedres.us

Biomolecular Interactions: Measuring the association and dissociation of protein-protein or protein-peptide complexes. upenn.edue-century.us For example, FRET has been used to monitor the binding of calmodulin to a target peptide labeled with Acd. nih.gov

Enzyme Activity: Designing protease sensors where a FRET pair is separated by a cleavage sequence. Enzyme activity leads to cleavage, separating the donor and acceptor, which results in a loss of FRET. nsf.gov

Design of FRET Pairs with Acridon-2-ylalanine as a Donor or Acceptor

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation

While fluorescence spectroscopy provides invaluable information on dynamics and distances, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution. The incorporation of Fmoc-Ala(2-Acd)-OH into a peptide is compatible with NMR analysis.

NMR is routinely used to characterize the Fmoc-protected amino acid building blocks themselves, as well as the final synthetic peptides, to confirm their chemical identity, purity, and covalent structure. arkat-usa.orgnih.gov 1H and 13C NMR spectra provide detailed information on the chemical environment of each atom in the molecule. scienceopen.com For instance, the successful synthesis and purity of dipeptides like Fmoc-Ala-Ile-NH₂ have been confirmed by the analysis of their 1H NMR spectra, ensuring that no racemization occurred during synthesis. researchgate.net

Although the large, rigid acridone ring system can complicate NMR spectral analysis of the full peptide, NMR remains a critical tool for quality control. It verifies that the correct sequence has been synthesized before proceeding with more complex biophysical experiments. In some cases, NMR can provide structural restraints that complement the distance information obtained from FRET studies, leading to a more complete and accurate model of the peptide's or protein's structure and conformational landscape.

Isotopic Labeling Strategies for Enhanced NMR Signal Assignment and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of peptides and proteins. However, for complex molecules, especially those containing unnatural amino acids, signal overlap can complicate spectral assignment. springernature.comnih.gov Isotopic labeling, the substitution of atoms with their heavier, NMR-active isotopes (e.g., 13C, 15N, 2H), is a powerful strategy to overcome these challenges. chempep.comsigmaaldrich.com

For peptides incorporating this compound, site-specific isotopic labeling of the alanine (B10760859) residue or adjacent amino acids can be achieved through solid-phase peptide synthesis (SPPS). sigmaaldrich.com This involves using commercially available Fmoc-protected amino acids that are already isotopically enriched. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a standard feature in SPPS, allowing for the sequential addition of amino acids to build a peptide chain. chemicalbook.comsigmaaldrich.com

Key Isotopic Labeling Approaches:

Uniform Labeling: While more common for proteins expressed in cell culture, uniform labeling of a synthetic peptide with 13C and 15N can be achieved by using exclusively labeled amino acids during synthesis. sigmaaldrich.com

Selective and Site-Specific Labeling: This is the more common and targeted approach for synthetic peptides. sigmaaldrich.com For instance, a peptide could be synthesized with a [1-13C]-Ala or a [15N]-Ala at the modified position. This simplifies specific regions of the NMR spectrum, aiding in the unambiguous assignment of signals corresponding to the labeled residue.

17O and 18O Labeling: Recent advancements have provided methods for the 17O and 18O labeling of the carboxylic acid group of Fmoc-amino acids, which can be valuable for studying hydrogen bonding and backbone dynamics through isotope-edited IR spectroscopy. chemrxiv.orgresearchgate.net

The benefits of isotopic labeling for analyzing this compound containing peptides are substantial. It facilitates the resolution of crowded spectral regions, enables the use of heteronuclear NMR experiments (like HSQC and HMBC) for definitive signal assignment, and allows for the measurement of internuclear distances and dihedral angles, which are crucial for detailed structural determination. chempep.comsaromics.com The incorporation of an unnatural amino acid provides an immediate "assignment" for its unique NMR signals, which can be monitored for changes upon ligand binding or conformational shifts. nih.gov

Determination of Solution-State Conformations of Modified Peptides

The solution-state conformation of peptides containing this compound is determined primarily through high-resolution NMR spectroscopy. The bulky anthrylcarbonyl side chain is expected to significantly influence the peptide's conformational preferences. nih.govmsu.edu

NMR Techniques for Conformational Analysis:

| NMR Experiment | Information Obtained | Relevance to this compound Peptides |

| COSY (Correlation Spectroscopy) | Shows scalar (through-bond) couplings between protons, typically within the same amino acid residue. | Helps in identifying the spin systems of individual amino acids in the peptide chain. springernature.com |

| TOCSY (Total Correlation Spectroscopy) | Extends the correlation to all protons within a spin system. | Useful for assigning all the proton resonances of a particular residue, even with signal overlap. springernature.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space proximity of protons (typically < 5 Å). | Crucial for determining the tertiary structure by identifying long-range interactions between residues and the conformation of the bulky anthryl side chain relative to the peptide backbone. |

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but effective for a wider range of molecular sizes. | Can be advantageous for intermediate-sized peptides where the NOE might be close to zero. |

| J-Coupling Analysis | The magnitude of the 3JHNα coupling constant provides information about the backbone dihedral angle φ. | Helps to define the backbone conformation of the peptide. |

Studies on peptides with other bulky aromatic side chains have shown that these groups can restrict conformational freedom and promote specific secondary structures. nih.goviu.edu For a peptide containing Ala(2-Acd), the anthryl group could stack with other aromatic residues or interact with the peptide backbone, leading to a more defined structure compared to a simple alanine-containing peptide. The specific orientation of the anthryl group can be probed using polarized Raman spectroscopy, which provides detailed information on the orientation of aromatic residues within a larger structure. rsc.org

Computational and Theoretical Approaches to Conformational Landscapes

Computational methods provide a powerful complement to experimental techniques by offering dynamic and energetic insights into the conformational behavior of modified peptides.

Molecular Dynamics Simulations for Dynamic Conformational Behavior Prediction

Molecular dynamics (MD) simulations can predict the dynamic behavior of peptides containing this compound in a solvent environment, revealing how the modified residue affects the peptide's flexibility and conformational ensemble. rsc.orgaip.org

MD Simulation Protocol:

System Setup: The peptide is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

Force Field Selection: A suitable force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the interatomic interactions. The parameters for the non-standard Ala(2-Acd) residue would need to be carefully developed or validated. For aromatic interactions, force fields that explicitly include hydrogen atoms on the aromatic rings are essential for accurate electrostatic descriptions. researchgate.netpsu.edu

Simulation: The system is energy-minimized and then simulated for a sufficient time (nanoseconds to microseconds) to sample a representative range of conformations.

Quantum Chemical Calculations of Electronic Excited States and Photophysical Properties

The anthryl group of this compound is a chromophore, meaning it can absorb and emit light. Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to understand the electronic structure and photophysical properties of this modified amino acid. researchgate.netdntb.gov.uaacs.org

Predicted Photophysical Properties:

| Property | Description | Relevance to this compound |

| Absorption Spectrum | The wavelengths of light the molecule absorbs. | TD-DFT calculations can predict the λmax of the π→π* transitions within the anthracene (B1667546) moiety, which typically lie in the UV region. researchgate.net |

| Emission Spectrum (Fluorescence) | The wavelengths of light the molecule emits after excitation. | The calculations can predict the fluorescence emission spectrum, providing insight into the energy of the lowest excited singlet state (S1). |

| Quantum Yield | The efficiency of the fluorescence process. | While challenging to predict with high accuracy, quantum chemical calculations can provide a qualitative understanding of the factors influencing the fluorescence quantum yield. researchgate.net |

| Excited State Dynamics | The pathways for de-excitation, including intersystem crossing to triplet states. | Calculations can elucidate the nature of the excited states (e.g., charge transfer character) and how the peptide environment might alter these properties. acs.orgacs.org |

These calculations are crucial for designing and interpreting experiments that use the intrinsic fluorescence of the Ala(2-Acd) residue as a probe for studying peptide conformation, binding, and dynamics. The local environment around the anthryl group can significantly affect its photophysical properties, making it a sensitive reporter of structural changes. dntb.gov.ua

Advanced Applications of Fmoc Ala 2 Acd Oh in Chemical Biology and Materials Science

Site-Specific Protein Labeling and Functional Engineering

The ability to incorporate unnatural amino acids into proteins at specific sites opens up new avenues for protein engineering and functional studies. oregonstate.eduoregonstate.edu Fmoc-Ala(2-Acd)-OH is the key building block that enables the introduction of the fluorescent Acd residue into proteins, providing a minimally perturbative probe to investigate protein structure and function. nih.govupenn.edu Unlike large fluorescent protein tags like GFP which can disrupt the native fold and function of the protein of interest, Acd's relatively small size allows it to be incorporated with less perturbation. upenn.edu

Genetic Encoding Strategies Through Engineered Aminoacyl-tRNA Synthetase Systems

The site-specific incorporation of Acd into proteins expressed in living cells is achieved through genetic code expansion. acs.org This technique relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding orthogonal transfer RNA (tRNA). oregonstate.eduoregonstate.edu The process involves the generation of a mutant aaRS that selectively recognizes Acd and charges it onto an orthogonal tRNA, which is engineered to recognize a nonsense or "stop" codon, typically UAG (amber). nih.gov

Researchers have successfully identified and evolved aaRS enzymes, often originating from organisms like Methanococcus janaschii or Methanosarcina barkeri, that can efficiently and selectively charge Acd. acs.orggce4all.org For instance, an Acd-specific variant of the M. janaschii TyrRS was identified that facilitates the production of milligram quantities of Acd-labeled proteins. nih.gov More recent efforts have focused on developing highly selective synthetases, such as AcdRS1, to prevent the misincorporation of similar byproducts from chemical synthesis, thereby improving the fidelity of protein production. gce4all.orgupenn.edu These engineered synthetase/tRNA pairs work within the host organism's translational machinery to deliver Acd to a specific, predetermined site in the growing polypeptide chain. nih.gov

Ribosomal Incorporation of Acridon-2-ylalanine into Expressed Proteins

Once the engineered aaRS charges the orthogonal tRNA with Acd, the ribosome incorporates the fluorescent amino acid into the target protein. researchgate.net This is accomplished by introducing a UAG stop codon into the gene of the protein at the desired labeling position. nih.gov When the ribosome encounters this UAG codon during translation, the Acd-loaded orthogonal tRNA recognizes the codon and inserts Acd into the polypeptide chain, allowing the synthesis of a full-length, site-specifically labeled protein. nih.gov

This method has been successfully demonstrated in both E. coli and mammalian cells. rsc.org The efficiency of ribosomal incorporation can be a bottleneck, but strategies to improve it, such as the co-evolution of the elongation factor Tu (EF-Tu) with the tRNA, have been shown to enhance the translational efficiency of Acd by at least two-fold. oregonstate.eduoregonstate.edu The result is the production of proteins containing a built-in fluorescent probe with unique spectral properties, ready for sophisticated biophysical analysis. nih.govnih.gov

Probing Protein Dynamics and Folding Pathways

The unique photophysical characteristics of the Acd residue make it an invaluable tool for studying the complex and rapid processes of protein dynamics and folding. nih.govupenn.edu Its fluorescence is sensitive to the local environment, providing a direct readout of structural changes. upenn.edu

Real-Time Monitoring of Protein Conformational Transitions using Fluorescence

Acd's fluorescence provides a sensitive handle for tracking protein conformational changes in real time. ebi.ac.uk Its fluorescence lifetime of approximately 15 nanoseconds is significantly longer than that of endogenous fluorophores, providing a clear window for detection. nih.govrsc.org Furthermore, its emission properties are sensitive to the polarity of its environment; for example, its quantum yield changes from a near-perfect 0.95 in water to 0.29 in a nonpolar solvent like THF. nih.gov

This environmental sensitivity allows researchers to monitor protein folding and unfolding events. For instance, changes in Acd fluorescence have been used to track the unfolding of Triose Phosphate Isomerase (TIM) and to monitor conformational changes in calmodulin upon peptide and ion binding. nih.gov Because Acd fluorescence is significantly quenched by natural amino acids like Tryptophan (Trp) and Tyrosine (Tyr), it can report on structural transitions that alter the proximity of these residues. nih.gov

| Property | Value | Reference |

| Excitation Max (λex) | 385 nm | tocris.com |

| Emission Max (λem) | 420 nm | tocris.com |

| Quantum Yield (in water) | ~0.95 | nih.gov |

| Fluorescence Lifetime (τ) | ~15 ns | nih.gov |

Investigation of Protein-Ligand Binding Interactions and Allosteric Modulation

The Acd probe is highly effective for studying protein-ligand interactions. Changes in fluorescence intensity, lifetime, or polarization upon ligand binding can provide quantitative data on binding affinities and kinetics. tocris.com One powerful technique is Förster Resonance Energy Transfer (FRET), a distance-dependent interaction between two fluorophores. ebi.ac.uk Acd can serve as an excellent FRET partner with other probes. nih.gov

For example, Acd can act as a FRET acceptor for Trp, with a Förster radius (R₀) of 23 Å, making this pair suitable for monitoring distance changes in the 13 to 37 Å range. nih.gov It has also been paired with methoxycoumarin (Mcm) to create a minimally disruptive FRET pair for monitoring intramolecular motions. ebi.ac.uk Beyond FRET, Acd can participate in Luminescence Resonance Energy Transfer (LRET) with lanthanide ions like Europium (Eu³⁺). This has been demonstrated by incorporating Acd into calmodulin, where changes in Acd-sensitized Eu³⁺ emission were used to monitor ion binding. nih.govnih.gov These methods allow for detailed investigation of the structural rearrangements that occur during ligand binding and allosteric regulation. nih.gov

Development of Fluorescent Bio-Sensors and Imaging Probes

The favorable properties of Acd, enabled by its synthesis from this compound, extend to the development of novel biosensors and imaging agents. nih.gov Its high photostability and long fluorescence lifetime are particularly advantageous for cellular imaging applications like Fluorescence Lifetime Imaging Microscopy (FLIM), where it provides strong contrast against the short-lived autofluorescence of endogenous molecules. rsc.orgresearchgate.net

Researchers have engineered Acd-containing proteins to act as specific biosensors. For example, fluorescent protease sensors have been designed by placing Acd and a quenching residue (like Tyr) on opposite sides of a protease cleavage site within a peptide. nih.gov In the intact peptide, the fluorescence is quenched. Upon cleavage by the target protease, Acd is separated from the quencher, resulting in a "turn-on" fluorescent signal. This principle can be applied to detect the activity of various enzymes in real-time. nih.gov The ability to genetically encode Acd allows these sensors to be produced within cells, opening the door to monitoring cellular processes with high spatial and temporal resolution. rsc.org

Design of Peptide-Based Fluorescent Biosensors for Biological Systems

The rational design of fluorescent biosensors often relies on molecular components that can report on their immediate environment. Unnatural fluorescent amino acids are particularly valuable as they can be incorporated into specific locations within a peptide sequence to create probes that are both targeted and minimally perturbing. nsf.gov The acridonylalanine (Acd) residue, the core of this compound, is an excellent candidate for such applications due to its advantageous fluorescent properties. rsc.org

Peptide-based biosensors are designed to recognize a specific biological analyte, such as a metal ion, enzyme, or protein. upenn.edu The binding event between the peptide and its target induces a conformational change or alters the local chemical environment of the incorporated fluorophore, leading to a measurable change in its fluorescence signal (e.g., intensity, wavelength, or lifetime). nsf.gov

The acridone (B373769) moiety in this compound can serve as the signaling unit in these sensors. For instance, an acridine-based complex has been shown to function as a fluorescent sensor for amino acid anions in aqueous solutions. nih.gov Similarly, a peptide containing Acd could be designed where the binding of a target molecule either quenches or enhances the acridone fluorescence. This "turn-on" or "turn-off" mechanism is a common strategy in biosensor design. The synthesis of peptides containing Acd is facilitated by using the Fmoc-protected building block, this compound, in standard solid-phase peptide synthesis (SPPS). nih.govnih.gov

| Property | Description | Significance in Biosensors |

|---|---|---|

| High Quantum Yield | Efficiently converts absorbed light into emitted fluorescence. rsc.org | Provides a strong signal for sensitive detection of the target analyte. |

| Long Fluorescence Lifetime | The excited state persists for a relatively long duration (e.g., >10 ns). rsc.org | Allows for detection via fluorescence lifetime imaging, which is less prone to artifacts than intensity-based measurements. |

| Environmental Sensitivity | The fluorescence emission can be sensitive to the polarity and protic nature of the local environment. nsf.gov | Enables the reporting of binding events or conformational changes that alter the fluorophore's surroundings. |

| Photostability | Resistant to photobleaching under prolonged irradiation. rsc.org | Permits continuous or repeated measurements required for monitoring biological processes. |

Applications in Advanced Live-Cell Imaging Techniques

Live-cell imaging provides dynamic insights into complex biological processes, but it requires fluorescent probes that are bright, stable, and non-perturbing to the cell. upenn.edu Peptides incorporating fluorescent amino acids like acridonylalanine are powerful tools for these studies. After synthesis using this compound and subsequent deprotection, the resulting Acd-containing peptide can be introduced into living cells to visualize its localization, trafficking, and interaction with cellular components.

Acridonylalanine is particularly well-suited for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). rsc.org FLIM measures the decay rate of fluorescence at each pixel of an image, which is an intrinsic property of the fluorophore. Acd's exceptionally long fluorescence lifetime provides a strong contrast against the much shorter lifetimes of endogenous cellular fluorophores and common fluorescent proteins, enabling clear and quantitative imaging. rsc.org Furthermore, its high photostability allows for long-term tracking experiments that are challenging with less robust fluorophores. rsc.org Researchers have successfully incorporated Acd into proteins in mammalian cells, demonstrating its utility for imaging in living systems. rsc.org

| Fluorophore | Typical Lifetime | Key Advantage for Live Imaging | Key Limitation |

|---|---|---|---|

| Acridonylalanine (Acd) | >10 ns rsc.org | Excellent contrast in FLIM, high photostability. rsc.org | Requires peptide synthesis and delivery into cells. |

| Green Fluorescent Protein (GFP) | ~2-3 ns | Genetically encodable for protein fusion. | Lower photostability and shorter lifetime can limit contrast and duration of imaging. |

| Organic Dyes (e.g., FITC) | Variable (~2-5 ns) | Very bright. | Prone to photobleaching; conjugation can be non-specific. |

Integration into Supramolecular Assemblies and Advanced Materials Research

The dual-functionality of this compound makes it a prime candidate for the bottom-up fabrication of functional nanomaterials. The Fmoc group can drive molecular self-assembly, while the acridone unit can imbue the resulting material with unique optical and electronic properties.

Self-Assembly Principles of Fluorenylmethoxycarbonyl-Modified Peptides

The N-terminal Fmoc group, widely used for amine protection in peptide synthesis, is also a powerful motif for directing the self-assembly of peptides into ordered nanostructures. reading.ac.uk This process is primarily driven by a combination of non-covalent interactions. The large, planar fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other through π-π interactions, creating a hydrophobic core. researchgate.net

Simultaneously, the peptide backbone forms intermolecular hydrogen bonds, typically arranging into β-sheet structures. This interplay between π-π stacking and hydrogen bonding leads to the formation of fibrillar nanostructures, which can entangle to form hydrogels at sufficient concentrations. reading.ac.uknih.gov Even single amino acids attached to an Fmoc group can self-assemble into remarkable structures like fibrils and nanosheets. researchgate.net The specific amino acid sequence dictates the precise structural and physical properties of the resulting gel. medchemexpress.comnih.gov The integration of this compound into a peptide sequence would therefore be expected to yield self-assembling systems where the fluorescent acridone unit is regularly arrayed within the nanostructure.

| Interaction | Molecular Origin | Role in Assembly |

|---|---|---|

| π-π Stacking | Aromatic fluorenyl rings of the Fmoc groups. researchgate.net | Primary driving force for aggregation and formation of a stable core. |

| Hydrogen Bonding | Amide groups (N-H and C=O) of the peptide backbone. researchgate.net | Directs the formation of ordered secondary structures, typically β-sheets. |

| Hydrophobic Interactions | Non-polar side chains of amino acids and the Fmoc group. reading.ac.uk | Contributes to the stability of the assembled structure in aqueous environments. |

| Electrostatic Interactions | Charged amino acid side chains (if present). | Can modulate the assembly process and the final morphology of the nanostructure. |

Exploration of Acridone-Containing Peptides in Responsive Material Design

"Smart" materials that respond to external stimuli are of great interest for applications in drug delivery, tissue engineering, and sensing. rsc.org Self-assembling peptides are an excellent platform for creating such materials due to their inherent biocompatibility and chemical tunability. By incorporating a functional moiety like acridone into the peptide sequence, the resulting material can be made responsive to specific triggers.

The acridone nucleus is known for its diverse applications, including as a selective ion sensor. nih.gov Its fluorescence can be modulated by factors such as pH, metal ion coordination, and redox state. nih.govacs.org When peptides containing this compound self-assemble into a hydrogel or other nanostructure, the acridone units become part of the material itself. researchgate.net A change in the local environment could trigger a change in the fluorescence of the bulk material, creating a macroscopic sensor. For example, a hydrogel containing Acd could be designed to change color or fluorescence intensity upon binding a specific metal ion or in response to enzymatic activity. This integration of a responsive fluorophore directly into the structural backbone of a self-assembled material opens up possibilities for creating advanced, functional biomaterials.

| Stimulus | Potential Response Mechanism | Example Application |

|---|---|---|

| pH Change | Protonation/deprotonation of the acridone nitrogen, altering its electronic structure and fluorescence. nsf.gov | Sensing changes in cellular compartments or releasing a drug in an acidic tumor microenvironment. |

| Metal Ions | Coordination of a metal ion (e.g., Cu²⁺) to the acridone or adjacent peptide residues, causing fluorescence quenching or enhancement. nih.gov | Detecting heavy metal contaminants in environmental samples. |

| Redox State | Oxidation or reduction of the acridone moiety or a linked group, leading to a "turn-on" or "turn-off" fluorescent response. acs.org | Monitoring oxidative stress within cells or tissues. |

| Enzymatic Activity | Enzymatic cleavage of the peptide could lead to dis-assembly of the material, releasing the Acd-containing fragments and changing the fluorescence signal. reading.ac.uk | Detecting disease-specific protease activity. |

Emerging Research Directions and Future Perspectives for Fmoc Ala 2 Acd Oh

Expansion of the Chemical and Genetic Toolbox for Acridone-Functionalized Biopolymers

The incorporation of unnatural amino acids (UAAs) like Ala(2-Acd) into proteins and other biopolymers is a cornerstone of modern chemical biology. A primary future direction involves expanding the methodologies for creating acridone-functionalized biopolymers, moving beyond standard solid-phase peptide synthesis (SPPS).

Chemical Synthesis and Ligation: Advancements in chemical protein synthesis and ligation techniques are crucial. Methods like native chemical ligation (NCL) allow for the assembly of larger proteins from smaller, synthetically accessible peptide fragments. A peptide fragment containing Ala(2-Acd), synthesized via Fmoc-SPPS, can be ligated to other synthetic or recombinantly expressed protein domains. This approach circumvents the limitations of incorporating multiple UAAs or creating very long modified polypeptide chains in a single continuous synthesis. Research is focused on developing more efficient and orthogonal ligation chemistries that are compatible with the acridone (B373769) moiety and other post-translational modifications.

Genetic Code Expansion: A significant frontier is the development of robust genetic code expansion technologies for the site-specific incorporation of Ala(2-Acd) in vivo. This requires the engineering of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that uniquely recognizes Ala(2-Acd) and assigns it to a nonsense or frameshift codon. nih.gov While creating such a system for a specific UAA is challenging, success would enable the production of acridone-labeled proteins directly within living cells, opening up possibilities for real-time imaging and dynamic studies in their native environment. acs.org The development of cell-free protein synthesis (CFPS) systems also provides a flexible platform for incorporating multiple UAAs, including Ala(2-Acd), by supplying the necessary engineered translational components. frontiersin.org

Functionalized Nucleic Acids: The concept of functionalized biopolymers extends to nucleic acids. Research into synthetic genetic polymers (XNA) and the chemical modification of DNA and RNA is a rapidly growing field. dntb.gov.uaacs.org Methodologies for labeling DNA with fluorescent acridone derivatives have already been explored, demonstrating the chemical compatibility and potential of the fluorophore in this context. dntb.gov.uaresearchgate.net Future work could involve developing phosphoramidite (B1245037) or modified deoxynucleotide triphosphate (dNTP) versions of acridone-containing building blocks, enabling their enzymatic or solid-phase incorporation into specific sites within oligonucleotides. acs.org This would create novel fluorescent DNA and RNA probes for diagnostics, imaging, and studying nucleic acid-protein interactions.

High-Throughput Screening and Combinatorial Approaches in Modified Peptide Synthesis and Application

Combinatorial chemistry coupled with high-throughput screening (HTS) has revolutionized drug discovery and materials science. Applying these strategies to peptides containing Fmoc-Ala(2-Acd)-OH is a promising avenue for discovering novel probes and therapeutics.

One-Bead-One-Compound (OBOC) Libraries: The OBOC method allows for the synthesis of massive libraries of peptides, where each bead on a solid support carries a unique peptide sequence. acs.org By incorporating this compound into these libraries, it is possible to generate millions of distinct fluorescently labeled peptides. These libraries can then be screened against specific biological targets, such as proteins, cells, or even whole organisms. The intrinsic fluorescence of the acridone moiety can be used as a direct readout in screening assays. For example, a "turn-on" fluorescence signal could indicate a binding event if the peptide's conformation changes upon interaction with its target, altering the microenvironment of the acridone group.

Display Technologies: Phage, ribosome, and mRNA display are powerful HTS technologies that link a peptide's phenotype (e.g., binding affinity) to its genotype (the encoding nucleic acid). nih.gov While traditionally used for standard amino acids, these systems are increasingly being adapted to incorporate UAAs. Integrating Ala(2-Acd) into display libraries would enable the rapid selection of high-affinity binders that are pre-labeled with a fluorescent reporter. This would streamline the development of diagnostic agents and molecular probes by combining the discovery and labeling steps.

Tag-Free Identification: A challenge in combinatorial synthesis has been the rapid identification of "hit" compounds. Recent advancements are leading to tag-free platforms for synthesizing and screening libraries of cyclic peptides, which can incorporate various unnatural amino acids. digitellinc.com These methods often rely on sensitive mass spectrometry techniques for sequencing. digitellinc.com A library of acridone-modified peptides could be screened for a desired function (e.g., cell penetration, antimicrobial activity), and the active compounds could be rapidly identified, accelerating the discovery pipeline. nih.gov

| Technology | Application for Acridone-Modified Peptides | Potential Outcome |

| One-Bead-One-Compound (OBOC) | Generation of large libraries with Ala(2-Acd) at specific or random positions. | Discovery of fluorescent biosensors where binding modulates acridone fluorescence. acs.org |

| Phage/mRNA Display | Incorporation of Ala(2-Acd) into display libraries via genetic code expansion. | Rapid selection of high-affinity, pre-labeled targeting ligands for imaging or diagnostics. nih.gov |

| Tag-Free HTS Platforms | Synthesis and screening of cyclic peptide libraries containing Ala(2-Acd). | Accelerated discovery of bioactive peptides with novel functions, sequenced by MS. digitellinc.com |

Development of Novel Spectroscopic Methodologies for Characterizing Complex Modified Biomacromolecules

The presence of the acridone fluorophore in this compound provides a unique spectroscopic handle, but it also presents challenges for characterization. Future research will focus on developing and refining spectroscopic methods to fully exploit this feature.

Advanced Fluorescence Spectroscopy: While standard fluorescence spectroscopy is the primary tool for utilizing the acridone probe, more advanced techniques are needed to extract detailed information from complex biological systems. Time-resolved fluorescence spectroscopy can provide insights into the dynamic environment around the probe. Fluorescence correlation spectroscopy (FCS) can be used to study binding events and conformational changes in real-time at the single-molecule level.

Overcoming Spectroscopic Interference: A key challenge is distinguishing the signal of the acridone probe from the autofluorescence of biological samples. Methodological developments could include two-photon excitation microscopy, which can reduce background fluorescence and allow for deeper tissue imaging. Furthermore, developing computational algorithms to deconvolve complex spectra will be essential for accurately interpreting data from cellular environments.

Integrating with Other Spectroscopies: Characterizing a modified biomacromolecule requires a suite of analytical techniques. mdpi.com For peptides and proteins containing Ala(2-Acd), combining fluorescence data with information from other spectroscopic methods is crucial.

Nuclear Magnetic Resonance (NMR): While the large, aromatic acridone group can complicate NMR spectra, specialized techniques like 19F-NMR (if a fluorine-containing analogue were synthesized) or solid-state NMR could provide high-resolution structural information about the probe's local environment.

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the successful incorporation and precise location of Ala(2-Acd) within a peptide sequence. acs.org

The development of hyphenated techniques, such as liquid chromatography-mass spectrometry-ultraviolet/fluorescence (LC-MS-UV/FL), will be vital for the purification and characterization of complex acridone-labeled biopolymers.

| Spectroscopic Method | Application for Ala(2-Acd) Biopolymers | Information Gained |

| Time-Resolved Fluorescence | Measuring fluorescence lifetime changes upon binding or folding. | Dynamics of the local environment and molecular interactions. |

| Two-Photon Microscopy | Imaging Ala(2-Acd) labeled structures in deep tissue or high-background samples. | High-resolution spatial localization with reduced autofluorescence. |

| NMR Spectroscopy | Structural analysis of the modified peptide/protein. | High-resolution 3D structure and local conformational details. |

| FTIR Spectroscopy | Assessing secondary structure of the modified biopolymer. acs.org | Impact of UAA incorporation on overall protein folding. acs.org |

Synergistic Approaches: Combining this compound with Other Unnatural Amino Acid Technologies for Multifunctional Probes

A truly exciting frontier is the combination of Ala(2-Acd) with other UAAs to create biopolymers with multiple, synergistic functionalities. The ability to incorporate two or more different UAAs into a single protein opens up a vast design space for creating highly sophisticated molecular tools. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Probes: By incorporating Ala(2-Acd) as one partner in a FRET pair and another UAA with a suitable acceptor fluorophore at a different site in the protein, researchers can create exquisitely sensitive biosensors. nih.gov These probes can report on conformational changes, such as protein folding/unfolding or ligand binding, through changes in FRET efficiency. This requires orthogonal incorporation methods, such as using two different nonsense codons and their corresponding aaRS/tRNA pairs. nih.gov

Photo-crosslinking and Imaging: A powerful combination would involve pairing the fluorescent Ala(2-Acd) with a photo-activatable crosslinking UAA, such as p-azidophenylalanine (AzF). The acridone group would allow researchers to track the location of the probe protein within a cell or protein complex. Upon UV irradiation, the azido (B1232118) group would covalently crosslink to nearby interacting partners, which could then be identified by mass spectrometry. This would provide a spatiotemporal map of protein-protein interactions.

Synergistic Catalysis and Sensing: In the field of enzyme engineering, incorporating Ala(2-Acd) near an active site containing another catalytic UAA could create a new class of artificial enzymes. acs.org The fluorescence of the acridone could act as a reporter on the catalytic process or the binding of a substrate, providing a direct readout of enzyme activity. This synergistic approach combines sensing and catalysis within a single protein scaffold. acs.org

Dual-Color Super-Resolution Imaging: Super-resolution microscopy techniques have broken the diffraction limit of light, but imaging multiple proteins simultaneously remains a challenge. One innovative strategy involves incorporating different UAAs into different proteins of interest in separate cell populations. acs.org The cells are then fused, and the UAAs are labeled with different organic dyes via click chemistry. This allows for dual-color super-resolution imaging. acs.org Ala(2-Acd), with its intrinsic fluorescence, could potentially be used as one color channel in combination with another UAA labeled with a spectrally distinct fluorophore, simplifying the labeling workflow.

Q & A

Basic: How is Fmoc-Ala(2-Acd)-OH utilized in solid-phase peptide synthesis (SPPS)?

Answer:

this compound is incorporated into peptides via standard Fmoc-SPPS protocols. The Fmoc group protects the α-amino group during chain elongation, while the 2-Acd (acridone) side chain remains inert. Key steps include:

- Deprotection : Removal of the Fmoc group using 20% piperidine in N-methyl-2-pyrrolidone (NMP), followed by thorough washing (DMF, DCM, MeOH) to eliminate byproducts .

- Coupling : Activation with reagents like HBTU/HCTU and DIEA in DMF (e.g., 0.4 M this compound, 0.5 M HCTU, 4 eq. DIEA for 3 hours at RT) .

- Monitoring : Fluorescence properties (λex=384 nm, λem=419/442 nm) enable real-time tracking of coupling efficiency via fluorescence spectroscopy .

Basic: What purification methods are effective for this compound after synthesis?

Answer:

Post-synthesis purification typically involves:

- Reverse-Phase HPLC : Optimized gradients (e.g., 1–4% MeOH/DCM) effectively separate the product from impurities. The acridone moiety enhances UV detection sensitivity .

- Liquid-Liquid Extraction : Use of n-pentane or adamantanamine (ADAM) to remove excess Fmoc-Cl derivatization byproducts, improving peak resolution .

- Crystallization : For structural studies, single crystals can be grown in mixed solvents (e.g., acetonitrile/ether) to analyze conformational homogeneity .

Basic: How can the fluorescence properties of this compound be applied in peptide quantification?

Answer:

The high quantum yield (0.87 at 8.1 μM) and distinct emission spectra (λem=419/442 nm) allow:

- Quantitative Analysis : Fluorescence intensity correlates with concentration in solution, enabling precise quantification via calibration curves .

- Peptide Tracking : Fluorescence microscopy or flow cytometry can monitor intracellular peptide delivery in biological studies .

Advanced: How does the 2-Acd substituent influence the conformational stability of peptides containing this compound?

Answer:

The 2-Acd group introduces steric hindrance and planar rigidity, which:

- Stabilize β-Sheet Structures : Similar to Fmoc-Ala(3-I)-OtBu, bulky substituents promote extended conformations with planar amide/ester bonds (dihedral angles ~20–80°) .

- Reduce Aggregation : The acridone moiety disrupts π-π stacking, favoring monomeric states in solution, as observed in Fmoc-Ala(2-thienyl)-OH analogs .

- Validate via Crystallography : Single-crystal X-ray diffraction reveals ordered packing, with disordered tert-butyl groups in derivatives like Fmoc-Ala(3-Cl)-OtBu .

Advanced: What are the challenges in analyzing this compound using HPLC, and how can they be mitigated?

Answer:

Key challenges and solutions include:

- Byproduct Interference : Hydrolysis of residual Fmoc-Cl forms Fmoc-OH, which co-elutes with target peptides. Use ADAM instead of n-pentane to remove excess Fmoc-Cl, improving peak resolution .

- Column Compatibility : Acridone’s hydrophobicity may cause column fouling. Use C18 columns with high organic modifiers (e.g., 0.1% TFA in acetonitrile) for better retention .

- Quantitative Recovery : Optimize derivatization conditions (e.g., Fmoc-Cl in acetonitrile, not acetone) to minimize side reactions .

Advanced: How does this compound participate in metal-coordinated supramolecular assembly processes?

Answer:

The 2-Acd group facilitates metal-ion coordination, as shown in Ag⁺-mediated self-assembly studies:

- Nucleation-Growth Mechanism : At 3 mg/mL this compound and 8 mM Ag⁺, liquid-liquid phase separation forms metastable droplets, transitioning to nanofibers via thermodynamic stabilization (ΔG analysis) .

- Structural Drivers : FTIR and UV-vis spectra confirm Ag⁺ coordination alters amide bond orientation, promoting β-sheet-rich nanofibers. DSC shows exothermic transitions during fiber maturation .

- Applications : Fluorescent nanofibers (labeled with Nile red) enable real-time imaging of assembly kinetics via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.